![molecular formula C23H16Cl2N2O B5302595 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that belongs to the quinazolinone family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. DCPIQ has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation.
Mechanism of Action
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone inhibits PARP-1 by binding to its catalytic domain. PARP-1 is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on various proteins, including PARP-1 itself. These PAR chains recruit DNA repair proteins to the site of damage, where they facilitate the repair process. PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone prevent the synthesis of PAR chains, which impairs the recruitment of repair proteins and leads to the accumulation of DNA damage.
Biochemical and physiological effects:
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have potent PARP-1 inhibitory activity in vitro and in vivo. Inhibition of PARP-1 by 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone leads to the accumulation of DNA damage, which can induce cell death in cancer cells. Additionally, PARP-1 inhibition by 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to protect neurons from oxidative stress and DNA damage, which may have implications for the treatment of neurodegenerative diseases. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to have anti-inflammatory properties, which may be mediated by its effects on PARP-1 and other signaling pathways.
Advantages and Limitations for Lab Experiments
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP-1, which makes it a valuable tool for studying the role of PARP-1 in various biological processes. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone also has some limitations. It is a synthetic compound that may have off-target effects, and its mechanism of action may be influenced by factors such as cell type and DNA damage response.
Future Directions
There are several future directions for research on 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of new PARP-1 inhibitors that are more potent and selective than 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. Another area of interest is the use of PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, there is ongoing research on the role of PARP-1 in various biological processes, which may lead to new applications for PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone.
Synthesis Methods
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2,4-dichlorobenzaldehyde and 2-methylphenylamine to form 2-(2,4-dichlorophenyl)vinyl)-2-methylphenylamine. This intermediate is then reacted with 2-cyanophenyl isocyanate to yield 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in cancer therapy. PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone have been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing the repair of DNA damage in cancer cells. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. PARP-1 inhibition has been shown to protect neurons from oxidative stress and DNA damage, which are both implicated in the pathogenesis of these diseases. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its anti-inflammatory properties, which may have applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O/c1-15-6-2-5-9-21(15)27-22(13-11-16-10-12-17(24)14-19(16)25)26-20-8-4-3-7-18(20)23(27)28/h2-14H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCGTZRFBDNCG-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one |
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